molecular formula C10H8N4S2 B3117802 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine CAS No. 227177-99-3

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B3117802
CAS No.: 227177-99-3
M. Wt: 248.3 g/mol
InChI Key: OBZFZVAGLQKDRD-UHFFFAOYSA-N
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Description

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine is a synthetic chemical hybrid incorporating two privileged heterocyclic scaffolds: benzothiazole and 1,3,4-thiadiazole. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. The 2-amino-1,3,4-thiadiazole moiety is a recognized pharmacophore known to confer strong aromaticity and great in vivo stability, leading to generally low toxicity for higher vertebrates . This scaffold is considered a bioisostere of pyrimidine and pyridazine rings, which can enhance lipophilicity, improve cell permeability, and lead to better bioavailability of potential drug candidates . Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities in scientific studies, serving as a versatile core structure for promising antimicrobial agents . The integration of the benzothiazole subunit further augments its research value, as this ring system is found in compounds with diverse biological activities. Researchers are exploring such hybrid molecules for their potential to interact with multiple biological targets. The compound is provided for research purposes in microbiology and oncology, including structure-activity relationship (SAR) studies and high-throughput screening campaigns to discover new therapeutic leads. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c11-10-14-13-9(16-10)5-8-12-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFZVAGLQKDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of benzothiazole derivatives with thiadiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H8N4S2C_{10}H_8N_4S_2 and a molecular weight of 248.33 g/mol . It has a wide range of scientific research applications, including in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • This compound is used as a building block in the synthesis of more complex molecules and materials.

Biology

  • This compound is employed in the study of enzyme interactions and protein modifications .
  • 1,3,4-thiadiazoles exhibits various biological activities and find a great use in the fields of pharmaceuticals .

Medicine

  • This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .

Industry

  • This compound is utilized in the development of new materials with specific properties, such as conductivity or fluorescence .

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
  • Substitution: Nucleophilic substitution reactions can occur, where the thiadiazole ring can be substituted with various nucleophiles like amines or alcohols, forming different derivatives.

Mechanism of Action

The mechanism of action of 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural features and molecular properties of 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine with similar compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight CAS Number
This compound Benzothiazol-2-ylmethyl C₁₀H₈N₄S₂ 272.33 Not Provided
5-Benzyl-1,3,4-thiadiazol-2-amine Benzyl C₉H₉N₃S 191.26 16502-08-2
5-m-Tolyl-[1,3,4]thiadiazol-2-ylamine 3-Methylphenyl (m-tolyl) C₉H₉N₃S 191.26 76074-47-0
5-(4-Fluorophenyl)-[1,3,4]thiadiazol-2-ylamine 4-Fluorophenyl C₈H₆FN₃S 195.22 Not Provided
5-(3-Nitrophenyl)-[1,3,4]thiadiazol-2-ylamine 3-Nitrophenyl C₈H₆N₄O₂S 222.22 Not Provided

Key Observations :

  • The benzothiazol-2-ylmethyl group in the target compound increases molecular weight and complexity compared to simpler aryl or benzyl substituents.
Antimicrobial Activity
  • 5-(3-Nitrophenyl)-[1,3,4]thiadiazol-2-ylamine : Exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, attributed to the nitro group’s electron-deficient nature, which may disrupt bacterial enzyme function .
  • 5-Benzyl-1,3,4-thiadiazol-2-amine : Shows moderate fungicidal activity, though less potent than nitro- or fluoro-substituted analogs .

Biological Activity

5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action. The compound's structural features and synthesis methods are also discussed.

  • Molecular Formula : C10H8N4S2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 227177-99-3
  • IUPAC Name : 5-(1,3-benzothiazol-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Synthesis

The synthesis typically involves the reaction of benzothiazole derivatives with thiadiazole derivatives. A common method includes the condensation of 2-aminobenzothiazole with 2-chloro-1,3,4-thiadiazole in the presence of potassium carbonate in DMF at elevated temperatures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:

  • Inhibitory Effects : The compound demonstrated an IC50 value ranging from 3.58 to 15.36 μM against various cancer cell lines. Notably, it showed an IC50 of 0.194 μM against BRAF V600E and 0.071 μM against VEGFR-2 .
CompoundTargetIC50 (μM)
This compoundBRAF V600E0.194
This compoundVEGFR-20.071
SorafenibBRAF V600E0.171
SorafenibVEGFR-20.069

The compound's mechanism involves the inhibition of critical kinases involved in tumor growth and angiogenesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key kinases such as BRAF and VEGFR-2.
  • Cell Cycle Arrest : It induces G2-M and S-phase arrest in cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, increasing apoptotic cells significantly compared to untreated controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that thiazole derivatives can possess various pharmacological actions including antibacterial and antifungal activities . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities with other thiazole compounds suggest potential effectiveness against microbial pathogens.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Studies : A study showed that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .
  • Structure–Activity Relationship (SAR) : Research on benzothiazole derivatives indicated that structural modifications could enhance anticancer activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine in laboratory settings?

  • Answer : Proper handling requires personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage should occur in a cool, dry environment (e.g., -20°C for long-term stability), and spills must be neutralized using inert absorbents like vermiculite . Emergency protocols include immediate decontamination with water for skin contact and consultation with safety data sheets (SDS) for specific first-aid measures .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : Thiadiazole derivatives, including this compound, exhibit broad-spectrum biological activities such as anticancer, antimicrobial, and insecticidal properties. Research focuses on their role as enzyme inhibitors (e.g., kinase or protease targets) and their ability to interact with biological membranes due to sulfur-containing heterocycles . Structural analogs have been tested for cytotoxic effects in vitro, with mechanistic studies involving apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Reagent selection : Use equimolar ratios of precursors (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates) in polar solvents like DMF under reflux conditions .
  • Catalysis : Triethylamine or anhydrous potassium carbonate enhances nucleophilic substitution reactions .
  • Purification : Recrystallization from ethanol or methanol improves purity, monitored via TLC . Yield optimization may require factorial design experiments to test variables like temperature, reaction time, and solvent polarity .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer : A multi-technique approach is recommended:

  • Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions and hydrogen bonding .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for validating synthetic analogs (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) .
  • Elemental analysis : Confirms stoichiometry, particularly for novel derivatives .

Q. How can computational methods aid in predicting the biological activity of thiadiazole derivatives like this compound?

  • Answer :

  • Molecular docking : Predicts binding affinities to targets like CDK1/GSK3β or platelet receptors, guiding in vitro validation .
  • Quantum chemical calculations : Models reaction pathways and transition states to optimize synthesis conditions .
  • ADMET profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, reducing experimental trial-and-error .

Q. How do researchers resolve contradictions in reported biological activities of thiadiazole analogs?

  • Answer : Contradictions often arise from structural variations (e.g., substituent effects on electron-withdrawing groups). Strategies include:

  • Meta-analysis : Cross-referencing datasets from multiple studies (e.g., IC50_{50} values for cytotoxicity) .
  • Structure-activity relationship (SAR) studies : Systematic modification of functional groups (e.g., benzothiazole vs. triazole moieties) to isolate bioactive motifs .
  • Reproducibility checks : Replicating experiments under standardized conditions (e.g., cell lines, assay protocols) .

Methodological Considerations

Q. What experimental designs are suitable for studying the reaction kinetics of thiadiazole synthesis?

  • Answer :

  • Factorial design : Tests multiple variables (e.g., temperature, catalyst concentration) simultaneously to identify optimal conditions .
  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation and reaction progress .
  • Kinetic isotope effects (KIE) : Deuterated reagents elucidate rate-determining steps in cyclization reactions .

Q. How can researchers improve the stability of this compound during storage?

  • Answer : Stability is enhanced by:

  • Lyophilization : Freeze-drying under inert atmospheres (e.g., argon) to prevent oxidation .
  • Light-sensitive storage : Amber glass vials reduce photodegradation .
  • Stability assays : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) monitor degradation products via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.